3-(4-Nitrophenyl)propiolic acid

説明

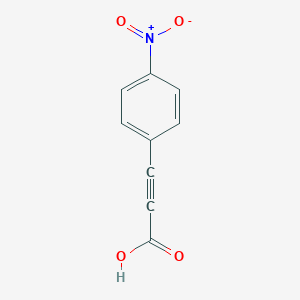

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-nitrophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMZCQTZVBTDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289545 | |

| Record name | 3-(4-Nitrophenyl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-24-2 | |

| Record name | 3-(4-Nitrophenyl)-2-propynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 61874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2216-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Nitrophenyl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 4 Nitrophenyl Propiolic Acid

Established Synthetic Routes to 3-(4-Nitrophenyl)propiolic Acid

The most well-documented and reliable methods for synthesizing this compound are based on palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. An alternative, though less commonly detailed for this specific product, involves condensation-type reactions.

The construction of this compound fundamentally involves the strategic selection and coupling of two key building blocks: a p-nitrophenyl electrophile and a three-carbon acetylenic nucleophile.

Sonogashira Coupling Approach: This is the most prevalent strategy. It utilizes a p-nitrophenyl halide or triflate as the electrophilic partner. The reactivity of the halide is crucial, with the order being I > Br > Cl. Therefore, 1-iodo-4-nitrobenzene is a highly effective precursor. The acetylenic component is typically propiolic acid (prop-2-ynoic acid) or one of its esters. To prevent unwanted side reactions, such as self-coupling of the aryl halide or polymerization of the alkyne, specific reaction conditions are essential.

Condensation Reaction Approach: Another potential, though less direct, route involves the reaction of 4-nitrobenzaldehyde with an appropriate C2 synthon. The Perkin reaction, for instance, condenses an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated acid wikipedia.orglongdom.org. While this typically yields a cinnamic acid derivative (containing a C=C double bond), modifications or alternative condensation pathways could theoretically lead to the desired alkyne, though specific examples for this compound are not as prominent in the literature as the Sonogashira coupling ontosight.aiunacademy.com.

The success of the synthesis hinges on carefully controlled reaction conditions. For the Sonogashira coupling, this involves a multi-component catalytic system.

The reaction is typically performed under mild conditions, often at room temperature. wikipedia.org A standard setup involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) cocatalyst, and a suitable amine base which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The base is crucial for neutralizing the hydrogen halide byproduct formed during the reaction. wikipedia.org

Optimization of these parameters is key to maximizing yield and purity. This includes:

Catalyst Loading: Minimizing the amount of palladium and copper is desirable for both cost and environmental reasons. Catalyst loadings are often in the range of 1-5 mol%. libretexts.org

Solvent Choice: While an amine like triethylamine (B128534) can function as both base and solvent, other solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can be used. wikipedia.org

Temperature Control: While many Sonogashira reactions proceed at room temperature, gentle heating may be required for less reactive halides (e.g., bromides). walisongo.ac.id

Atmosphere: To prevent oxidative side reactions, particularly the oxidative homocoupling of the alkyne (Glaser coupling), the reaction is typically run under an inert atmosphere (e.g., argon or nitrogen). organic-chemistry.org

Below is a table summarizing typical conditions for the Sonogashira synthesis.

Table 1: Representative Reaction Parameters for Sonogashira Synthesis

| Parameter | Condition | Purpose/Comment | Citation |

|---|---|---|---|

| Aryl Halide | 1-Iodo-4-nitrobenzene | Highly reactive electrophilic precursor. | walisongo.ac.id |

| Alkyne | 2-Methyl-3-butyn-2-ol* | A protected form of acetylene; the protecting group is removed later. Propiolic acid itself can also be used. | walisongo.ac.id |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Pre-catalyst that is reduced in situ to the active Pd(0) species. | libretexts.orgwalisongo.ac.id |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, increasing the reaction rate. | wikipedia.orgwalisongo.ac.id |

| Base/Solvent | Triethylamine (Et₃N) | Acts as the base to deprotonate the alkyne and neutralize the HX byproduct; can also serve as the solvent. | wikipedia.orgwalisongo.ac.id |

| Temperature | Room Temperature | Mild conditions are sufficient, reducing energy consumption and side reactions. | walisongo.ac.id |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation of the catalyst and reagents. | organic-chemistry.org |

Note: While this specific alkyne is used in a general laboratory procedure, the principle directly applies to the synthesis of arylalkynes. The coupling would be followed by deprotection and oxidation to yield the carboxylic acid.

Novel and Green Synthetic Approaches

Recent research has focused on making the synthesis of arylpropiolic acids, including the title compound, more efficient, cost-effective, and environmentally benign.

Innovations in catalysis for Sonogashira and related couplings aim to overcome the limitations of traditional systems.

Copper-Free Sonogashira Coupling: A significant advancement is the development of copper-free Sonogashira reactions. libretexts.org While effective, the copper co-catalyst can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser products) and introduces issues of toxicity and difficult removal from the final product. Copper-free methods typically require a different base or solvent system and rely solely on the palladium catalyst, which mediates all steps of the catalytic cycle. libretexts.org

Advanced Ligand Development: The efficiency of the palladium catalyst is highly dependent on its ligands. Modern approaches utilize advanced phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) instead of the traditional triphenylphosphine. libretexts.org NHC-palladium complexes, for example, have shown high stability and activity, allowing for the coupling of less reactive aryl chlorides and reducing catalyst loading, even in copper-free systems. organic-chemistry.orglibretexts.org

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals.

Aqueous Media: A major goal is to replace volatile and hazardous organic solvents with water. Specialized catalysts with water-soluble ligands have been developed that enable the Sonogashira coupling to be performed in aqueous media, often with the help of a surfactant. organic-chemistry.org This dramatically reduces the environmental impact of the synthesis.

Energy Efficiency: The development of highly active catalysts that function efficiently at room temperature eliminates the need for heating, thereby reducing energy consumption. wikipedia.org

Alternative Energy Sources: Research into using microwave irradiation or mechanochemical methods (ball-milling) for cross-coupling reactions is ongoing. These techniques can dramatically reduce reaction times and sometimes eliminate the need for bulk solvents altogether.

These novel approaches pave the way for more sustainable and efficient production of this compound and related compounds.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₉H₅NO₄ | Target Product |

| 1-Iodo-4-nitrobenzene | C₆H₄INO₂ | Precursor (Aryl Halide) |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | Precursor (Aldehyde) |

| Propiolic acid | C₃H₂O₂ | Precursor (Alkyne) |

| Bis(triphenylphosphine)palladium(II) dichloride | C₃₆H₃₀Cl₂P₂Pd | Catalyst Precursor |

| Copper(I) iodide | CuI | Co-catalyst |

| Triethylamine | C₆H₁₅N | Base/Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

| 2-Methyl-3-butyn-2-ol | C₅H₈O | Protected Alkyne Precursor |

| Triphenylphosphine | C₁₈H₁₅P | Ligand |

Chemical Reactivity and Transformation Pathways of 3 4 Nitrophenyl Propiolic Acid

Reactions of the Propiolic Acid Moiety

The propiolic acid portion of the molecule, consisting of a carboxylic acid group directly attached to an alkyne, is a hub of chemical activity.

Carboxylic Acid Group Reactivity

The carboxylic acid group imparts characteristic acidic properties to the molecule and serves as a handle for various derivatization reactions.

Acid-Base Behavior: As a carboxylic acid, 3-(4-nitrophenyl)propiolic acid readily undergoes deprotonation in the presence of a base to form a carboxylate salt. This acidic nature is a fundamental aspect of its chemical identity.

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol under acidic conditions. This common transformation is crucial for modifying the solubility and reactivity of the molecule. For instance, the reaction with a generic alcohol (R-OH) in the presence of an acid catalyst (H+) yields the corresponding ester.

Reaction Scheme: C₉H₅NO₄ + R-OH ⇌ C₉H₄NO₄R + H₂O

Alkyne Functionalization and Addition Reactions

The carbon-carbon triple bond, or alkyne, is a site of high electron density, making it susceptible to a variety of addition reactions. msu.edu

Electrophilic Addition: Similar to alkenes, alkynes undergo electrophilic addition. libretexts.org For example, the addition of hydrogen halides (HX) or halogens (X₂) across the triple bond leads to the formation of vinyl halides or dihaloalkenes, respectively. libretexts.org The presence of two pi bonds allows for the potential of a second addition reaction. libretexts.orgmasterorganicchemistry.com

Hydration: In the presence of a strong acid like sulfuric acid and a mercuric sulfate (B86663) catalyst, water can add across the alkyne to form an enol, which then rapidly tautomerizes to the more stable ketone. msu.edu

Cycloaddition Reactions: The alkyne functionality can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole derivatives. nih.gov This "click chemistry" approach is highly efficient and widely used in the synthesis of complex molecules. nih.gov

Transformations Involving the Nitroaromatic Ring

The 4-nitrophenyl group provides another avenue for chemical modification, primarily through reactions involving the nitro group and the aromatic ring itself.

Reduction Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that can be readily reduced to various other functional groups, significantly altering the electronic properties of the aromatic ring. masterorganicchemistry.com

Reduction to Amines: The most common transformation is the reduction of the nitro group to an amine (NH₂). This can be achieved using a variety of reducing agents, with the choice of reagent often depending on the presence of other functional groups. masterorganicchemistry.comwikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: Employing metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com

The reduction to an amine transforms the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which has significant implications for subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Partial Reduction: Under specific conditions, the nitro group can be partially reduced to form hydroxylamines or azo compounds. wikipedia.org For example, reduction with zinc dust and ammonium (B1175870) chloride can yield a hydroxylamine. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitutions

The electronic nature of the aromatic ring, as dictated by its substituents, governs its susceptibility to electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group, making the aromatic ring less reactive towards electrophiles. masterorganicchemistry.com It directs incoming electrophiles to the meta position. masterorganicchemistry.com Therefore, electrophilic substitution on the nitroaromatic ring of this compound is generally difficult.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, especially when a good leaving group is present at the ortho or para position. unacademy.comlibretexts.org While the propiolic acid itself doesn't contain a leaving group on the ring, this reactivity becomes relevant if the starting material is a halo-substituted precursor. The nitro group can stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanism of Alkyne Addition: The electrophilic addition to the alkyne typically proceeds through a vinyl cation intermediate. libretexts.org In the case of hydration, the initial addition of water leads to an enol, which is a constitutional isomer of the final ketone product. The interconversion between the enol and keto forms is known as tautomerism. msu.edumasterorganicchemistry.com

Mechanism of Nitro Group Reduction: The reduction of a nitro group to an amine is a complex process involving multiple steps and electron transfers. The exact mechanism can vary depending on the reducing agent and reaction conditions.

Mechanism of Nucleophilic Aromatic Substitution: The NAS reaction proceeds via a two-step mechanism. First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The presence of the electron-withdrawing nitro group is critical for stabilizing the intermediate carbanion, thereby facilitating the reaction. unacademy.comlibretexts.org

Spectroscopic and Crystallographic Characterization of 3 4 Nitrophenyl Propiolic Acid

Advanced Spectroscopic Elucidation

The elucidation of the molecular structure and electronic nature of 3-(4-Nitrophenyl)propiolic acid has been achieved through various spectroscopic methods. These techniques provide complementary information, from the connectivity of atoms to the energies of vibrational and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons exhibit characteristic shifts and coupling patterns. The protons on the nitrophenyl ring appear as two distinct doublets. The two protons ortho to the nitro group are typically found further downfield due to the electron-withdrawing nature of the NO₂ group, while the two protons meta to the nitro group appear at a slightly higher field.

The ¹³C NMR spectrum provides further confirmation of the molecular skeleton. The spectrum shows the expected number of carbon signals, including those for the carboxylic acid carbon, the two acetylenic carbons, and the carbons of the 4-nitrophenyl group. The chemical shifts of the aromatic carbons are influenced by the strong electron-withdrawing effect of the nitro group and the electron-donating or -withdrawing nature of the propiolic acid moiety.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 8.28 (d, J = 6.8 Hz, 2H) | Aromatic (ortho to NO₂) | 153.84 | -COOH |

| 7.95 (d, J = 8.7 Hz, 2H) | Aromatic (meta to NO₂) | 148.30, 148.18 | Aromatic (C-NO₂) |

| 133.73 | Aromatic (CH) | ||

| 125.63 | Aromatic (C-C≡) | ||

| 124.04 | Aromatic (CH) | ||

| 85.08 | Acetylenic (≡C-Ar) | ||

| 81.70 | Acetylenic (≡C-COOH) |

Note: Data derived from supplementary information of a research article. Specific assignments of closely spaced aromatic signals may vary based on experimental conditions and theoretical calculations.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to probe the fragmentation pathways of a molecule, which can provide valuable structural information. For this compound, with a molecular formula of C₉H₅NO₄, the calculated molecular weight is approximately 191.14 g/mol . nih.gov

In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a related species like [M-H]⁻ or [M+H]⁺ would be expected. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has shown a molecular ion peak (m/z) consistent with the expected molecular weight. nih.gov The fragmentation pattern often involves the loss of small, stable neutral molecules. Common fragmentation pathways for this compound could include:

Decarboxylation (loss of CO₂), leading to a fragment ion.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Cleavage of the acetylenic bond.

A detailed analysis of the fragmentation pattern helps to confirm the connectivity of the different functional groups within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of the vibrations are characteristic of specific functional groups and bond types.

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C≡C stretch: A sharp, and typically weak to medium, absorption band around 2100-2250 cm⁻¹ corresponds to the stretching of the carbon-carbon triple bond.

C=O stretch: A strong absorption band in the range of 1680-1710 cm⁻¹ is due to the carbonyl stretch of the carboxylic acid.

NO₂ stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be expected to show a strong signal for the C≡C triple bond and the symmetric NO₂ stretching vibration. A comprehensive vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of the observed bands to specific molecular motions.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| C=O stretch | 1680 - 1710 | |

| Alkyne | C≡C stretch | 2100 - 2250 |

| Nitro Group | Asymmetric NO₂ stretch | 1500 - 1560 |

| Symmetric NO₂ stretch | 1335 - 1385 | |

| Aromatic Ring | C-H stretch | > 3000 |

| C=C stretch | 1450 - 1600 |

Note: These are general expected ranges and the exact positions can vary due to the specific molecular environment and intermolecular interactions.

Electronic Absorption (UV-Vis) Spectroscopy in Chromophore Analysis

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The chromophores within this compound are the nitrophenyl group and the conjugated system formed by the phenyl ring, the acetylenic bond, and the carbonyl group.

The UV-Vis spectrum of this compound is expected to exhibit strong absorptions due to π → π* transitions within the extended conjugated system. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenyl ring and the propiolic acid moiety, leads to a significant bathochromic (red) shift of the absorption maxima compared to benzene (B151609) or phenylpropiolic acid.

The primary chromophore is the 4-nitrophenyl group, which typically shows a strong absorption band. The extended conjugation with the propiolic acid can further modify the energy of the electronic transitions. Analysis of the UV-Vis spectrum, often in different solvents to assess solvatochromic effects, provides insights into the electronic structure and the nature of the excited states of the molecule. The absorption spectrum of nitroaromatic compounds can be complex, with multiple bands corresponding to different electronic transitions. researchgate.net

Solid-State Structural Chemistry

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. These studies reveal the exact geometry of the molecule in the solid state and how the molecules pack together to form the crystal lattice.

The analysis shows that the molecule is nearly planar, which is expected due to the sp² hybridization of the aromatic carbons and the sp hybridization of the acetylenic carbons. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules typically form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. In this arrangement, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa.

The crystal packing is also influenced by other intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules and interactions involving the nitro groups. The detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provide a complete picture of the solid-state architecture of this compound.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 274399 |

| Associated Publication | Acta Crystallographica Section E: Structure Reports Online, E61 , o1697-o1699 (2005) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 3.8450(10) |

| c (Å) | 17.039(4) |

| β (°) | 100.89(2) |

| V (ų) | 793.4(3) |

| Z | 4 |

Note: The data is sourced from the referenced crystallographic publication and provides a summary of the key unit cell parameters.

Computational and Theoretical Studies of 3 4 Nitrophenyl Propiolic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into electron distribution, molecular orbital energies, and the vibrational characteristics of the molecule, which are crucial for predicting its reactivity and spectroscopic behavior.

Molecular Orbital Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's excitability and its tendency to undergo chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. For 3-(4-nitrophenyl)propiolic acid, the presence of the electron-withdrawing nitro group and the π-conjugated system is expected to significantly influence the energies of these frontier orbitals. Theoretical studies on analogous molecules have shown that such features tend to lower the LUMO energy, making the molecule a better electron acceptor.

To illustrate the typical data obtained from such analyses, the following interactive table provides hypothetical HOMO-LUMO energy values and related quantum chemical parameters for this compound, based on calculations that would be performed using standard DFT methods.

| Parameter | Hypothetical Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 2.8 eV |

Note: These values are illustrative and not based on published experimental or computational data for this specific compound.

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational frequency analysis, typically performed using DFT methods, is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, researchers can assign the characteristic peaks observed in experimental spectra to specific bond stretching, bending, and torsional motions within the molecule. For this compound, this analysis would identify the vibrational frequencies associated with the nitro group (NO₂), the carboxylic acid group (COOH), the aromatic ring (C-H, C=C), and the alkyne triple bond (C≡C). Such predictions are invaluable for confirming the molecular structure and understanding the intramolecular forces. While specific vibrational analysis of this compound is not found in the literature, studies on similar compounds provide a basis for what to expect.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule and its behavior in different environments, such as in solution. For a molecule like this compound, MD simulations could reveal the preferred rotational conformations around the single bonds, the flexibility of the molecule, and its interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a biological or chemical system.

Computational Approaches to Molecular Recognition and Interactions

Understanding how a molecule interacts with biological targets is a cornerstone of drug discovery and molecular biology. Computational docking is a key technique in this field.

Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used to screen potential drug candidates and to understand the molecular basis of ligand-receptor interactions. In the context of this compound, docking studies could be employed to investigate its potential binding to various protein targets. The process involves generating a set of possible conformations of the ligand and placing them in the binding site of the protein, followed by a scoring function that estimates the binding affinity. While no specific docking studies featuring this compound have been identified, research on structurally similar compounds often reveals key interactions such as hydrogen bonds and π-stacking that are likely to be important for this molecule as well.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are central to understanding the chemical behavior of this compound. Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed for this purpose, as it offers a good balance between accuracy and computational cost. Such studies can map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products.

Key Reaction Types and Predicted Pathways:

Given its structure, featuring an electron-withdrawing nitro group, a phenyl ring, and an electron-deficient alkyne conjugated to a carboxylic acid, this compound is predicted to undergo several types of reactions, each with distinct pathways and transition states.

Nucleophilic Addition to the Alkyne: The triple bond in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group, which is transmitted through the phenyl ring and the conjugated system.

Predicted Pathway: A nucleophile (Nu⁻) would preferentially attack the β-carbon of the alkyne (the carbon atom further from the carboxylic acid group), as this position is more electron-deficient. This attack would proceed through a transition state where the new C-Nu bond is partially formed. The resulting intermediate would be a vinylic carbanion, which would then be protonated to yield the final addition product. Computational studies on similar activated alkynes suggest that this pathway is highly likely.

Cycloaddition Reactions: The activated triple bond can participate as a dipolarophile or dienophile in cycloaddition reactions.

[3+2] Cycloaddition: In reactions with 1,3-dipoles such as azides or nitrones, this compound is expected to readily form five-membered heterocyclic rings. DFT calculations on analogous systems indicate that these reactions typically proceed via a concerted but asynchronous transition state. The regioselectivity of the addition would be dictated by the electronic and steric properties of both the 1,3-dipole and the propiolic acid derivative.

Diels-Alder [4+2] Cycloaddition: While less common for simple alkynes, the electron-deficient nature of the triple bond in this compound could allow it to react with electron-rich dienes. Theoretical calculations would be crucial to determine the activation barriers for these reactions and to predict the stereoselectivity and regioselectivity of the resulting cycloadducts.

Decarboxylation: Upon heating, β,γ-alkynoic acids can undergo decarboxylation.

Predicted Pathway: While not a classical β-keto acid, the propiolic acid moiety can facilitate decarboxylation under certain conditions, potentially through a cyclic transition state involving the transfer of the acidic proton to the alkyne. Computational modeling could elucidate the precise mechanism and the energetic barrier for this process, determining its feasibility compared to other reaction pathways.

Hypothetical Transition State Analysis Data:

While specific experimental or calculated values for this compound are not available, we can construct a hypothetical data table based on typical values obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for similar reactions. This table illustrates the kind of data that computational studies would provide.

| Reaction Type | Reactants | Transition State (TS) Geometry (Hypothetical) | Activation Energy (ΔG‡) (kcal/mol) (Hypothetical) |

| Nucleophilic Addition | This compound + NH₃ | Cβ-N bond forming (2.1 Å), Cα-Cβ bond lengthening | 15 - 25 |

| [3+2] Cycloaddition | This compound + Phenyl Azide (B81097) | Asynchronous formation of two new C-N bonds | 10 - 20 |

| Decarboxylation | This compound | Cyclic 6-membered ring involving H-transfer | 30 - 40 |

Note: The values in this table are illustrative and not based on actual reported data for this compound. They serve to demonstrate the type of information generated from computational studies.

Detailed Research Findings from Analogous Systems:

Computational studies on the addition of amines to electron-deficient alkynes have shown that the reaction mechanism can be influenced by the nature of the amine and the solvent. For instance, the reaction can proceed through a zwitterionic intermediate, and the rate-determining step can shift depending on the reaction conditions.

In the realm of cycloadditions, theoretical investigations of reactions between nitro-substituted alkenes and various 1,3-dipoles have confirmed that these processes are typically characterized by high regioselectivity and proceed through a one-step mechanism. The polarity of the reaction is often significant, yet the formation of discrete zwitterionic intermediates is not always observed.

The insights gained from these computational studies on related molecules provide a solid foundation for predicting the reaction pathways and transition states of this compound. Direct computational investigation of this specific compound would be invaluable to confirm these predictions and to provide quantitative data on its reactivity.

Academic and Research Applications of 3 4 Nitrophenyl Propiolic Acid

Utilization in Complex Organic Synthesis as a Versatile Intermediate

The presence of both a carboxylic acid and an alkyne functional group, activated by the nitro-substituted phenyl ring, makes 3-(4-nitrophenyl)propiolic acid a highly sought-after intermediate in the synthesis of complex organic molecules. ontosight.aifishersci.ca Its utility spans the creation of key fragments for pharmaceuticals and precursors for agrochemicals.

Synthesis of Novel Pharmaceutical Intermediates

The chemical properties of this compound make it an important raw material for the synthesis of various pharmaceutical intermediates. ontosight.aifishersci.ca One of the most notable applications is in the synthesis of a key intermediate for Apixaban, a potent and selective inhibitor of blood coagulation factor Xa. wjpsonline.com Specifically, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a crucial precursor to Apixaban, can be synthesized from derivatives of this compound. wjpsonline.com This synthetic route highlights the compound's role in constructing the core structures of modern therapeutic agents.

Beyond this specific example, the propiolic acid scaffold is a versatile starting point for the synthesis of various heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals. ontosight.ai The reactivity of the alkyne and carboxylic acid groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures with potential therapeutic applications.

Precursor in Agrochemical Synthesis

While specific, large-scale agrochemical applications are not extensively detailed in publicly available research, the general classification of this compound includes its use as an intermediate in the synthesis of agrochemicals. ontosight.aifishersci.cathermofisher.com The nitrophenyl group is a common feature in many active agrochemical compounds, and the propiolic acid moiety provides a reactive handle for further chemical modification. The synthesis of optically active 3-(4-hydroxyphenyl)propionic acids, useful as intermediates for agrochemicals, has been described, suggesting a potential pathway where the nitro group of this compound could be reduced and the alkyne hydrogenated to yield similar structures. nih.gov

Exploration in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the design and synthesis of new bioactive molecules and as a starting material for the development of specialized chemical tools for biological research.

Scaffold for Bioactive Molecule Design

The rigid structure and reactive functionalities of this compound make it an attractive scaffold for the design of novel bioactive molecules. The nitrophenyl group can be readily modified, and the propiolic acid can participate in various cycloaddition and coupling reactions to generate a diverse library of compounds.

Research has shown that derivatives of nitrophenyl-containing compounds can exhibit a range of biological activities. For instance, new 5,6,7,8-tetrahydroisoquinolines bearing a 4-nitrophenyl group, synthesized from a related starting material, have demonstrated moderate to strong anticancer activity against pancreatic and lung cancer cell lines, as well as significant antioxidant properties. nih.gov This suggests that the this compound framework can be a key component in the development of new therapeutic agents. Furthermore, the synthesis of various heterocyclic compounds from starting materials containing the p-nitrophenyl group has been explored for their potential as bioactive agents. researchgate.net

Development of Spectroscopic Probes and Reagents

The development of fluorescent probes is a critical area of research for visualizing and quantifying biological processes. While direct applications of this compound as a spectroscopic probe are not widely reported, its structural motifs are relevant to the design of such tools. The nitro group, being a strong electron-withdrawing group, can act as a quencher in fluorescent probes. The synthesis of fluorescent probes often involves combining a fluorophore with a recognition element and a signaling unit. The propiolic acid moiety of this compound is suitable for "click chemistry" reactions, a powerful tool for attaching it to fluorophores or biomolecules.

Contributions to Materials Science Research

The unique electronic and structural features of this compound also lend themselves to applications in materials science. The rigid rod-like structure imparted by the alkyne and the phenyl ring, combined with the potential for polymerization and functionalization, makes it an interesting candidate for the development of novel materials.

While specific research detailing the incorporation of this compound into polymers or functional materials is limited, the fundamental properties of the molecule suggest potential applications. The alkyne functionality can be polymerized or used in cross-linking reactions to create new polymer architectures. The nitrophenyl group can influence the electronic properties of the resulting material, potentially leading to applications in organic electronics or as functional additives in polymer composites. The general use of such organic compounds as intermediates for dyestuffs also points towards its potential in creating materials with specific optical properties. fishersci.ca

Precursor for Specialized Dye Synthesis and Optoelectronic Materials

The inherent electronic asymmetry of this compound makes it an ideal building block for the synthesis of "push-pull" chromophores. These molecules are characterized by an electron-donating group and an electron-accepting group linked by a π-conjugated system. In the case of derivatives of this compound, the nitrophenyl group typically serves as the electron acceptor. This structural motif is fundamental to achieving significant nonlinear optical (NLO) properties, which are crucial for a range of optoelectronic applications.

Research in this area focuses on synthesizing molecules with large first hyperpolarizability (β) values, a measure of the second-order NLO response. While direct synthesis from this compound is a subject of ongoing research, studies on analogous systems provide insight into its potential. For instance, push-pull tetrazoles incorporating a p-nitrophenyl acceptor unit have been synthesized and shown to exhibit significant NLO activity. nih.govrsc.org The general strategy involves coupling the electron-accepting core with various electron-donating groups to tune the intramolecular charge transfer (ICT) and, consequently, the NLO response. nih.govrsc.org

The synthesis of such specialized dyes often involves multi-step reactions where the propiolic acid moiety can be derivatized or coupled with other molecular fragments. The resulting chromophores are then characterized for their photophysical and NLO properties.

Table 1: Representative Push-Pull Chromophores with Nitrophenyl Acceptors and their NLO Properties

| Donor Group | Acceptor Group | π-Conjugated System | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| 4-(N,N-diphenylamino)phenyl | p-Nitrophenyl | Tetrazole | 252 |

| Phenyl | p-Nitrophenyl | Tetrazole | 23 |

The development of these specialized dyes is integral to the advancement of optoelectronic devices such as optical switches, modulators, and frequency converters. The ability to precisely engineer the molecular structure to control the NLO properties is a key driver of research in this field. thieme-connect.de

Application in Functional Material Development

The terminal alkyne group of this compound provides a versatile handle for the development of a wide array of functional materials through "click chemistry." thieme-connect.de The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that allows for the efficient and specific covalent linking of molecules under mild conditions. rsc.orgresearchgate.net

This methodology enables the grafting of this compound derivatives onto polymers, nanoparticles, and other substrates to impart specific functionalities. For example, the incorporation of the nitroaromatic group can introduce desirable electronic or recognition properties into the bulk material.

The general approach involves first converting the carboxylic acid group of this compound to a more reactive derivative or protecting it, followed by the click reaction of the alkyne with an azide-functionalized substrate. This modular approach allows for the creation of a diverse library of functional materials with tailored properties. mdpi.com

Table 2: Potential Functional Materials via Click Chemistry with this compound Derivatives

| Substrate | Functional Group Introduced | Potential Application |

| Polymer Backbone | Nitrophenyl-triazole | Enhanced optical properties, sensors |

| Nanoparticles | Nitrophenyl-triazole | Targeted drug delivery, bio-imaging |

| Self-healing Polymers | Nitrophenyl-triazole crosslinks | Stimuli-responsive materials |

Note: This table illustrates potential applications based on the principles of click chemistry and the known properties of the constituent functional groups.

The development of these functional materials holds promise for a variety of fields, including materials science, nanotechnology, and biomedicine. The ability to precisely control the architecture and functionality at the molecular level through click chemistry opens up new avenues for creating advanced materials with unprecedented properties. researchgate.net

Future Research Directions and Uncharted Avenues for 3 4 Nitrophenyl Propiolic Acid

Advanced Catalysis and Asymmetric Synthesis Involving the Compound

The molecular architecture of 3-(4-nitrophenyl)propiolic acid presents a fertile ground for the development of novel catalytic methodologies, particularly in the realm of asymmetric synthesis. The electron-withdrawing nitro group activates the alkyne for a variety of nucleophilic additions, while the carboxylic acid provides a handle for catalyst coordination.

Future research could focus on the development of chiral catalysts for the stereoselective transformation of this compound into high-value chiral building blocks. For instance, the asymmetric hydrogenation of the alkyne moiety could yield enantiomerically enriched cis- or trans-alkenes, or even fully saturated chiral carboxylic acids, depending on the catalyst system employed. wikipedia.orgnih.gov The development of efficient nickel-catalyzed asymmetric hydrogenation methods for α-substituted acrylic acids provides a strong precedent for such investigations. nih.gov

Furthermore, the enantioselective addition of various nucleophiles to the activated alkyne is a promising area of exploration. nih.govnih.govdicp.ac.cn The design of chiral Lewis acids or organocatalysts could facilitate the stereocontrolled synthesis of a diverse range of functionalized alkenes. mdpi.com These reactions would be highly atom-economical and could provide access to novel scaffolds for drug discovery. For example, a copper-catalyzed enantioselective alkyne addition to nitrones has been successfully developed, suggesting the feasibility of similar strategies for other C=N and C=O electrophiles using this compound as the alkyne source. organic-chemistry.orgnih.govdicp.ac.cn

The exploration of tandem reactions, where the initial catalytic transformation of the alkyne is followed by a subsequent cyclization involving the carboxylic acid, could lead to the efficient synthesis of complex heterocyclic structures. The development of rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives showcases the potential for such catalytic strategies to generate enantioenriched heterocyclic compounds. organic-chemistry.org

Bio-conjugation and Chemical Biology Applications

The presence of a terminal alkyne group makes this compound an ideal candidate for bio-conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.orgfrontiersin.org This highly efficient and bioorthogonal reaction allows for the covalent attachment of the molecule to biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with an azide (B81097) group. ku.edunih.gov

Future research will likely involve the use of this compound as a linker to attach small molecule drugs, imaging agents, or affinity probes to biological targets. acs.org The rigidity of the resulting triazole linkage can be advantageous in maintaining the structural integrity and biological activity of the conjugated system. nih.gov The functionalization of biomolecules can be achieved either through the reaction with primary amines on lysine (B10760008) residues or through site-specific incorporation of unnatural amino acids containing azide or alkyne handles. ku.edu

Beyond simple ligation, the unique electronic properties of the nitrophenyl group could be exploited in the design of "smart" bio-conjugates. For example, the nitro group could be reduced to an amine under specific biological conditions, triggering a change in the properties or activity of the conjugated biomolecule. This could be utilized for conditional drug release or the activation of a probe in a specific cellular environment.

The versatility of alkyne-containing building blocks in chemical biology is further highlighted by their use in the synthesis of peptidomimetics and the modification of peptoid oligomers, areas where this compound could serve as a valuable starting material. nih.govfrontiersin.org

Novel Spectroscopic Probes and Imaging Agents

The chromogenic nature of the nitrophenyl group, coupled with the rigid and electronically active alkyne linker, suggests significant potential for this compound in the development of novel spectroscopic probes and imaging agents . nih.gov

A key area of future research will be the design and synthesis of fluorescent probes based on this scaffold. While the parent compound is not strongly fluorescent, modification of the phenyl ring or extension of the conjugated system through reactions at the alkyne could lead to the generation of fluorophores with interesting photophysical properties. The development of fluorescent sensors from natural compounds and boronic acids provides a conceptual framework for such endeavors. nih.govtaylorfrancis.commdpi.comrsc.org For instance, coupling with fluorescent coumarins or other dyes could yield probes for specific analytes or biological environments. frontiersin.org

The alkyne moiety itself is a powerful tool for bioimaging through techniques like stimulated Raman scattering (SRS) microscopy . nih.govresearchgate.net The C≡C bond has a unique vibrational frequency in a region of the Raman spectrum that is silent for endogenous biomolecules, allowing for highly specific and sensitive imaging of alkyne-tagged molecules in living cells. nih.govresearchgate.net Future work could involve the metabolic incorporation of derivatives of this compound into cellular components or their use as tags for specific proteins, enabling their visualization with high spatial and temporal resolution without the need for bulky fluorescent proteins. nih.gov The conjugation of the alkyne to an aromatic ring is known to enhance the Raman signal, making this compound a particularly promising platform for this technology. researchgate.net

Integrated Computational-Experimental Design for Enhanced Functionality

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery of new functional molecules. nih.govnih.gov For this compound, an integrated computational-experimental approach could be instrumental in unlocking its full potential.

Computational modeling can be employed to predict the reactivity of the alkyne and the carboxylic acid, guiding the design of new catalytic reactions and the selection of optimal reaction conditions. nih.gov For instance, density functional theory (DFT) calculations could be used to elucidate the mechanisms of potential asymmetric catalytic transformations and to predict the enantioselectivity of different chiral catalysts. nih.gov

In the context of drug design and bio-conjugation, computational tools can be used to model the interactions of this compound derivatives with biological targets. This can help in the design of linkers with optimal length and flexibility, and in predicting the impact of conjugation on the activity of a therapeutic agent.

For the development of novel spectroscopic probes, computational methods can predict the photophysical properties of designed molecules, such as their absorption and emission wavelengths and quantum yields. This in silico screening can significantly reduce the synthetic effort required to identify promising candidates.

The future of research on this compound will likely involve a close collaboration between computational and experimental chemists, enabling a more rational and efficient design of new catalysts, bio-conjugates, and imaging agents with enhanced and tailored functionalities.

Q & A

Q. How can computational modeling predict its interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to active sites (e.g., acetylcholinesterase). Free energy calculations (MM-PBSA) correlate with experimental IC values from enzyme inhibition assays .

Notes on Data Contradictions

- Melting Point Variability : Reported melting points (167–170°C) may vary due to polymorphism or solvent residues. Consistently dry samples under vacuum (0.1 mmHg, 24 hrs) before analysis .

- Spectral Data : Discrepancies in H NMR shifts (e.g., ±0.2 ppm) arise from solvent effects (CDCl vs. DMSO-d). Always report solvent and internal standards (e.g., TMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。